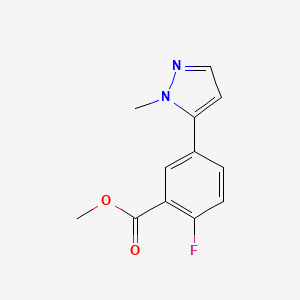

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate” is a research chemical with the CAS number 2089289-04-1 . It is also known by its synonyms: “2-fluoro-5-(2-methyl-3-pyrazolyl)benzoic acid methyl ester” and "methyl 2-fluoro-5-(2-methylpyrazol-3-yl)benzoate" .

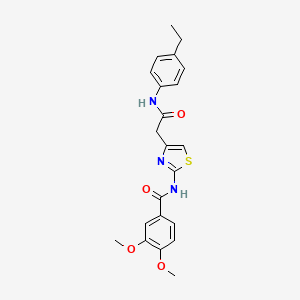

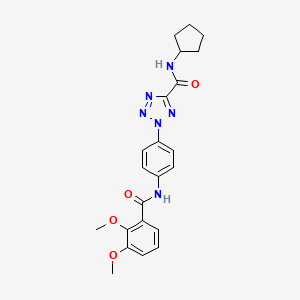

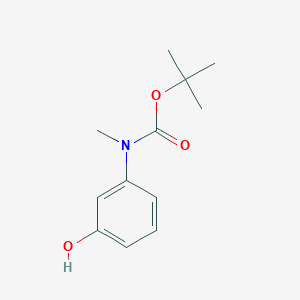

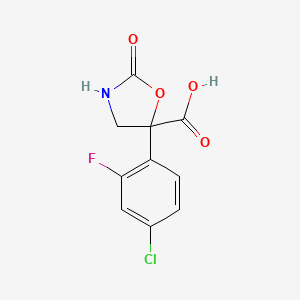

Molecular Structure Analysis

The molecular formula of “Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate” is C12H11FN2O2 . It has a molecular weight of 234.23 . The compound’s structure can be represented by the canonical SMILES string: CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)OC . The InChI string representation is: InChI=1S/C12H11FN2O2/c1-15-11(5-6-14-15)8-3-4-10(13)9(7-8)12(16)17-2/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate” has several computed properties. It has a LogP value of 2.01280, indicating its lipophilicity . It has a topological polar surface area of 44.1 , which can give an indication of its ability to cross biological barriers. The compound has a complexity of 288 , and it has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate and its derivatives have been a focus in organic synthesis due to their structural significance in pharmaceutical chemistry. A notable study involves the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one via a reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, demonstrating a method for introducing various substituents at specific positions with high yield, showcasing the compound's versatility in organic synthesis (Hanamoto et al., 2008).

Pharmacological Screening

Another research area explores the pharmacological potentials of derivatives, such as the synthesis and pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues. These studies have illuminated the structure-activity relationships, indicating the therapeutic relevance of these compounds, especially in antimicrobial and antioxidant activities (Raparla et al., 2013).

Catalytic Applications

Further, the application of pyrazole-containing compounds as ligands in metal complexes for pre-catalysts in cross-coupling reactions has been documented. The synthesis of bulky pyrazole-based ligands and their subsequent use in forming bis(pyrazolyl)palladium(ii) complexes highlight the role of these compounds in enhancing the efficacy of catalytic processes, such as Suzuki–Miyaura cross-coupling reactions, thereby contributing significantly to the field of catalytic chemistry (Ocansey et al., 2018).

Antimicrobial Activity

Additionally, the antimicrobial activities of fluorine-containing pyrazoles and their benzo[d]oxazoles derivatives have been investigated, demonstrating significant antibacterial efficacy against various bacterial strains. Such studies underscore the potential of these compounds in developing new antimicrobial agents, highlighting their importance in medicinal chemistry and pharmaceutical research (Gadakh et al., 2010).

Zukünftige Richtungen

As “Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate” is a research chemical , it may be used in various scientific studies. The future directions of research involving this compound would depend on the results of these studies and the interests of the scientific community. It’s always exciting to see what new discoveries and applications may arise from research involving novel compounds.

Eigenschaften

IUPAC Name |

methyl 2-fluoro-5-(2-methylpyrazol-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-15-11(5-6-14-15)8-3-4-10(13)9(7-8)12(16)17-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAILIHYVUISFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)

![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)

![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)

![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)